Cas no 2138586-19-1 (5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one)

5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one
- 2138586-19-1
- EN300-1154692
- 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one
-
- インチ: 1S/C14H18N2O2/c15-11-7-5-10(6-8-11)13-9-16(14(17)18-13)12-3-1-2-4-12/h5-8,12-13H,1-4,9,15H2
- InChIKey: RZRPVPDUPCQJTI-UHFFFAOYSA-N
- SMILES: O1C(N(CC1C1C=CC(=CC=1)N)C1CCCC1)=O
計算された属性
- 精确分子量: 246.136827821g/mol
- 同位素质量: 246.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 55.6Ų
5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154692-0.1g |
5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
2138586-19-1 | 0.1g |
$867.0 | 2023-06-09 | ||
Enamine | EN300-1154692-0.25g |
5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
2138586-19-1 | 0.25g |
$906.0 | 2023-06-09 | ||
Enamine | EN300-1154692-0.5g |
5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
2138586-19-1 | 0.5g |
$946.0 | 2023-06-09 | ||
Enamine | EN300-1154692-1.0g |
5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
2138586-19-1 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1154692-5.0g |
5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
2138586-19-1 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1154692-2.5g |
5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
2138586-19-1 | 2.5g |
$1931.0 | 2023-06-09 | ||
Enamine | EN300-1154692-10.0g |
5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
2138586-19-1 | 10g |
$4236.0 | 2023-06-09 | ||
Enamine | EN300-1154692-0.05g |
5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
2138586-19-1 | 0.05g |
$827.0 | 2023-06-09 |
5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-oneに関する追加情報
Introduction to 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one (CAS No. 2138586-19-1)
5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one, with the CAS number 2138586-19-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are known for their diverse biological activities, including antibacterial and antifungal properties. The unique structural features of 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one make it a promising candidate for the development of new therapeutic agents.
The chemical structure of 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one consists of a five-membered oxazolidinone ring fused to a cyclopentyl group and an aminophenyl moiety. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it an interesting subject for further investigation. Recent studies have highlighted the potential of this compound in various therapeutic areas, including neurodegenerative diseases and cancer.
In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one has shown promising results in preclinical studies. Research has demonstrated that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry reported that 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one significantly reduced oxidative stress and inflammation in neuronal cells, thereby protecting them from damage.
Beyond its neuroprotective properties, 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can selectively inhibit the growth of various cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism of action appears to involve the modulation of cell cycle progression and apoptosis induction. A recent study in the journal Cancer Research highlighted that 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one induced G2/M phase arrest and apoptosis in human breast cancer cells by targeting specific kinases involved in cell cycle regulation.
The pharmacokinetic properties of 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one have also been extensively studied. Research has shown that this compound exhibits favorable oral bioavailability and metabolic stability, which are crucial factors for its potential use as an oral therapeutic agent. Additionally, its low toxicity profile makes it a suitable candidate for long-term treatment regimens. A study published in the European Journal of Pharmaceutical Sciences evaluated the pharmacokinetics of 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one in rodents and found that it had a half-life suitable for once-daily dosing.
The safety profile of 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one has been assessed through various toxicological studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs.
In conclusion, 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one (CAS No. 2138586-19-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both neurodegenerative diseases and cancer therapy. Ongoing research continues to explore its mechanisms of action and optimize its therapeutic potential, paving the way for future clinical trials and potential commercialization.
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